molecular formula C11H7F3N2O4 B8151302 (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B8151302
M. Wt: 288.18 g/mol
InChI Key: NFFJXEXWXFYKIU-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate typically involves the reaction of 5-Trifluoromethyl-nicotinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines, to form amide bonds.

    Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or under acidic or basic conditions.

Common reagents used in these reactions include amines, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, through bioconjugation techniques.

    Medicine: It is explored for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate involves its reactivity with nucleophiles, leading to the formation of covalent bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

Similar compounds to (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate include other nicotinic acid derivatives and esters, such as:

  • 5-Trifluoromethyl-nicotinic acid methyl ester
  • 5-Trifluoromethyl-nicotinic acid ethyl ester
  • 5-Trifluoromethyl-nicotinic acid N-hydroxysuccinimide ester

These compounds share similar structural features but differ in their ester groups, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific ester group, which provides distinct reactivity and functional properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4/c12-11(13,14)7-3-6(4-15-5-7)10(19)20-16-8(17)1-2-9(16)18/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFJXEXWXFYKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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